BenchChemオンラインストアへようこそ!

TP 472

Epigenetics Bromodomain Inhibition Chemical Probe Selectivity

TP-472 is the only BRD9/7 chemical probe with validated in vivo melanoma xenograft efficacy (20 mg/kg i.p. suppresses A375-MA2 tumor growth), a structurally matched inactive negative control (TP-472N), and no CECR2 off-target engagement that confounds BI-9564-based studies. Its unique chemotype and validated NanoBRET EC50 of 320 nM make it the definitive choice for rigorous epigenetic target engagement and chromatin biology experiments. Co-procure TP-472N for publication-quality data.

Molecular Formula C20H19N3O2
Molecular Weight 333.38
Cat. No. B1191975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP 472
Synonyms3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Molecular FormulaC20H19N3O2
Molecular Weight333.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-472 Chemical Probe: Core Identity and Procurement-Relevant Specifications


TP-472 is a selective, cell-permeable, and in vivo-active chemical probe that potently inhibits the bromodomains of BRD9 and BRD7, key components of the SWI/SNF chromatin remodeling complex [1]. It is a synthetic organic small molecule (MW: 333.4 g/mol, CAS: 2079895-62-6) developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC) and is included in the SGC Epigenetic Probes Library [2]. TP-472 exhibits a distinct chemotype relative to earlier-generation BRD9/7 probes and is supplied with a structurally matched negative control (TP-472N) to facilitate rigorous experimental interpretation .

Why TP-472 Cannot Be Replaced by Other BRD9/7 Inhibitors in Critical Experiments


BRD9/7 inhibitors exhibit divergent selectivity fingerprints, chemotypes, and cellular/in vivo profiles that preclude simple one-to-one substitution. TP-472 possesses a unique chemotype distinct from BI-9564 and I-BRD9, and it demonstrates a fundamentally different off-target selectivity pattern—particularly regarding CECR2 engagement—that directly impacts experimental outcomes in epigenetic research [1]. Furthermore, TP-472 is the only BRD9/7 probe with extensively validated in vivo efficacy in melanoma xenograft models and a structurally analogous negative control (TP-472N) that is inactive against BRD9 at concentrations up to 20 µM [2]. Substituting TP-472 with BI-9564, BI-7273, or I-BRD9 without rigorous revalidation risks confounding biological interpretation due to differential off-target profiles and unverified cellular and in vivo activity [3].

TP-472 Comparative Performance Data: Direct Head-to-Head and Cross-Study Quantitative Differentiation


BRD9 Binding Affinity and Selectivity Profile of TP-472 vs. BI-9564 and I-BRD9

TP-472 binds BRD9 with a Kd of 33 nM, while BI-9564 exhibits a higher affinity (Kd = 14 nM) and I-BRD9 shows lower affinity (pIC50 = 7.3, equivalent to ~50 nM) [1]. Critically, TP-472 demonstrates >30-fold selectivity over all other bromodomain family members except BRD7, a profile that is cleaner than BI-9564's known CECR2 off-target liability (Kd = 258 nM for BI-9564; TP-472 shows no CECR2 binding in thermal shift assays) [2][3].

Epigenetics Bromodomain Inhibition Chemical Probe Selectivity

Cellular Target Engagement: TP-472 NanoBRET EC50 vs. BI-9564 Cellular Activity

TP-472 demonstrates robust cellular target engagement with an EC50 of 320 nM in a BRD9 NanoBRET assay performed in HEK293 cells [1]. In contrast, BI-9564 shows cellular activity at 0.1 µM (100 nM) in a FRAP assay for BRD9 disruption [2]. The two assays are not directly comparable due to different readouts; however, both compounds exhibit effective cellular permeability and on-target activity at sub-micromolar concentrations, confirming their utility in cell-based studies.

Cellular Target Engagement NanoBRET Assay BRD9 Probe Characterization

In Vivo Efficacy: TP-472 Suppresses Melanoma Xenograft Tumor Growth

TP-472 significantly inhibits subcutaneous melanoma tumor growth in an NSG mouse xenograft model when administered at 20 mg/kg intraperitoneally three times weekly for 5 weeks [1]. This represents a validated in vivo application that is not uniformly established for alternative BRD9/7 probes. While BI-9564 has shown anti-proliferative effects in a disseminated AML model (180 mg/kg/day), the direct melanoma xenograft data for TP-472 provides a unique and specific application context [2].

Melanoma Xenograft Model In Vivo Pharmacology

Negative Control Availability: TP-472N Enables Rigorous Phenotypic Interpretation

TP-472 is supplied with a structurally matched negative control, TP-472N, which is inactive against BRD9 at concentrations up to 20 µM . In contrast, I-BRD9 lacks a dedicated negative control, and BI-9564's recommended control is less structurally analogous [1]. The availability of TP-472N allows researchers to dissect on-target versus off-target effects by comparing TP-472 and TP-472N treatment arms, a critical best practice in chemical probe studies [2].

Chemical Probe Best Practices Negative Control BRD9 Selectivity Validation

CECR2 Off-Target Liability: TP-472 Demonstrates Superior Selectivity Over BI-9564

BI-9564 exhibits significant in vitro binding to the CECR2 bromodomain (Kd = 258 nM by ITC) and shows cellular inhibition of CECR2 at 1 µM [1]. In contrast, TP-472 shows no detectable binding to CECR2 in thermal shift assays across a panel of >40 bromodomains and demonstrates improved selectivity versus CECR2 compared to BI-9564 [2]. This differential off-target profile is critical for experiments where CECR2 engagement could confound phenotypic interpretation.

Off-Target Profiling Bromodomain Selectivity CECR2

Recommended Procurement and Experimental Use Cases for TP-472 Based on Quantitative Differentiation


Melanoma Research and Xenograft Studies

Investigators studying melanoma pathogenesis or evaluating therapeutic interventions in preclinical models should procure TP-472 due to its validated in vivo efficacy in suppressing A375-MA2 melanoma xenograft tumor growth at 20 mg/kg i.p. (3x/week, 5 weeks) [1]. No alternative BRD9/7 probe has published equivalent melanoma xenograft data.

Epigenetic Studies Requiring Minimal CECR2 Off-Target Confounding

For experiments where CECR2 bromodomain engagement could produce misleading phenotypes (e.g., transcriptional regulation studies, chromatin immunoprecipitation assays), TP-472 is strongly preferred over BI-9564. TP-472 shows no CECR2 binding in thermal shift assays, whereas BI-9564 binds CECR2 with Kd = 258 nM [2][3].

Experiments Requiring Rigorous Negative Control Validation

When publication standards or internal quality control mandate the use of a structurally matched, inactive negative control, TP-472 is the only BRD9/7 probe that fully meets this requirement. Co-procurement of TP-472N (inactive against BRD9 at 20 µM) enables definitive attribution of phenotypes to BRD9/7 inhibition [4].

Cellular Target Engagement Studies Using NanoBRET

Researchers planning to quantify intracellular BRD9 target engagement using NanoBRET technology should select TP-472, as it has a validated EC50 of 320 nM in HEK293 cells using this specific assay format [5]. This provides a benchmark for dose-response experiments and comparator studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP 472

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.